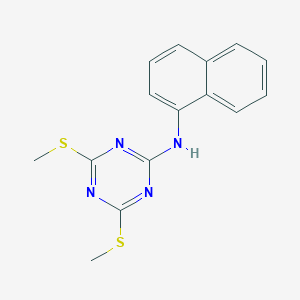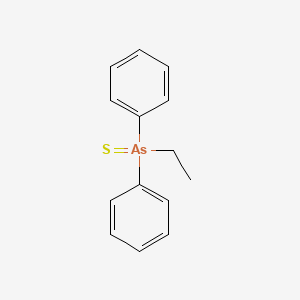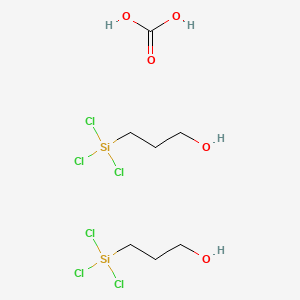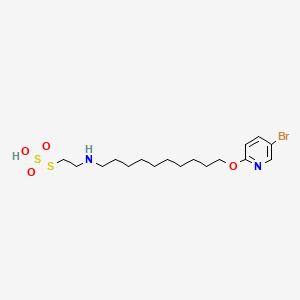
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) is a complex organic compound characterized by the presence of a bromo-substituted pyridine ring, a decyl chain, and an ethanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) typically involves multiple steps The process begins with the bromination of 2-pyridinol to introduce the bromo group This is followed by the reaction with decylamine to form the decylamino derivative
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) can undergo various types of chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo group can be reduced to form the corresponding pyridyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanethiol group can yield disulfides or sulfonic acids, while substitution of the bromo group can yield various pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Possible use in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The bromo-substituted pyridine ring can interact with various enzymes or receptors, while the ethanethiol group can form disulfide bonds with cysteine residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol, 2-bromo-: Similar in structure but lacks the decylamino and pyridyloxy groups.
2-(5-bromo-2-pyridyloxy)ethanethiol: Similar but lacks the decylamino group.
Uniqueness
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) is unique due to the combination of its bromo-substituted pyridine ring, decyl chain, and ethanethiol group
Eigenschaften
CAS-Nummer |
41287-17-6 |
|---|---|
Molekularformel |
C17H29BrN2O4S2 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
5-bromo-2-[10-(2-sulfosulfanylethylamino)decoxy]pyridine |
InChI |
InChI=1S/C17H29BrN2O4S2/c18-16-9-10-17(20-15-16)24-13-8-6-4-2-1-3-5-7-11-19-12-14-25-26(21,22)23/h9-10,15,19H,1-8,11-14H2,(H,21,22,23) |
InChI-Schlüssel |
VMPGAQLGAMYZMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)OCCCCCCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
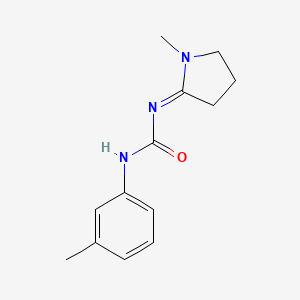


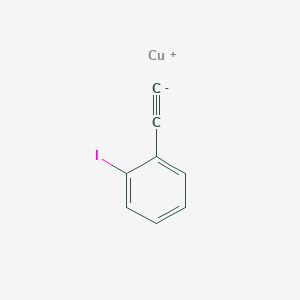
silyl sulfate](/img/structure/B14652319.png)
